![molecular formula C7H4ClN3O2 B2650628 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-32-9](/img/structure/B2650628.png)
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Description
Scientific Research Applications
Pharmacological Potentials
Triazole compounds, such as “6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimalarial Agents
A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides have shown potential as antimalarial agents . In vitro studies against Plasmodium falciparum have shown good antimalarial activity . This new series of compounds may serve as a starting point for future antimalarial drug discovery programs .
Antifungal Activity
Triazole compounds have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Among the antifungal drugs, conazoles constitute a major class based on azole moiety .
Anticancer Activity
Triazole compounds have shown potential in anticancer activity. They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Insecticidal Activity
Some triazole compounds have shown potential as insecticides . Their unique chemical structure allows them to interfere with the biological systems of insects, leading to their elimination .
Antibacterial Activity
Triazole compounds have been used as antibacterial agents. They have shown effectiveness against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADZWTBPZOQIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
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